2-Hydroxyethyl nitrate
Overview
Description
Preparation Methods
2-Hydroxyethyl nitrate can be synthesized by reacting 2-hydroxyethyl nitric acid with an appropriate amount of bromine or iodine under alkaline conditions . This reaction typically requires careful control of temperature and pH to ensure the desired product is obtained. Industrial production methods often involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s stability and purity .
Chemical Reactions Analysis
2-Hydroxyethyl nitrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different nitrate esters.
Reduction: Under certain conditions, it can be reduced to form ethylene glycol.
Substitution: It can participate in nucleophilic substitution reactions, where the nitrate group is replaced by other functional groups.
Common reagents used in these reactions include nitric acid, bromine, iodine, and various reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-Hydroxyethyl nitrate has several scientific research applications:
Biology: It is studied for its potential effects on biological systems, particularly in the context of its nitrate group.
Industry: It is used in the production of stabilizers and inhibitors for various industrial processes.
Mechanism of Action
The mechanism of action of 2-Hydroxyethyl nitrate involves the release of nitric oxide (NO) upon decomposition. This release can lead to various biochemical effects, including vasodilation and modulation of cellular signaling pathways . The molecular targets and pathways involved in its action are still under investigation, but it is known to interact with enzymes and receptors that are sensitive to nitric oxide .
Comparison with Similar Compounds
2-Hydroxyethyl nitrate can be compared with other similar compounds such as:
Ethylene glycol dinitrate: Another nitrate ester with similar explosive properties but different stability and reactivity profiles.
Nitroglycerin: A well-known nitrate ester used in both medical and explosive applications.
2-Hydroxyethyl hydrazine nitrate: A compound with similar structural features but different chemical and physical properties.
These compounds share some similarities in their nitrate ester functional groups but differ in their specific applications, stability, and reactivity.
Properties
IUPAC Name |
2-hydroxyethyl nitrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5NO4/c4-1-2-7-3(5)6/h4H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTKIMWYSDZQQBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70864656 | |
Record name | 2-(Nitrooxy)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70864656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
107.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16051-48-2 | |
Record name | 1,2-Ethanediol, 1-nitrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16051-48-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Ethanediol, 1-nitrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016051482 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Ethanediol, 1-nitrate | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-(Nitrooxy)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70864656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-hydroxyethyl nitrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.526 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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